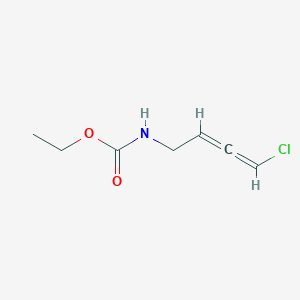

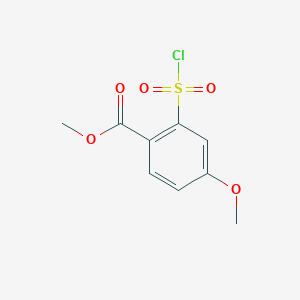

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate, commonly known as Chlorfenapyr, is a pesticide that has been widely used in agriculture and public health programs. It was first introduced in the market in the 1990s and has since become a popular insecticide due to its broad spectrum of activity against various pests. Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.

Mecanismo De Acción

Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and ATP depletion. This results in the insect's death due to metabolic disruption. Chlorfenapyr is unique in that it is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.

Efectos Bioquímicos Y Fisiológicos

Chlorfenapyr has been shown to have a broad spectrum of activity against various pests, including those that have developed resistance to other insecticides. It has a long residual activity, which means that it can provide long-term protection against pests. In addition, Chlorfenapyr has a low mammalian toxicity, making it safe for use in public health programs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, Chlorfenapyr can be expensive, and its use requires careful handling due to its potential toxicity.

Direcciones Futuras

There are several future directions for Chlorfenapyr research, including:

1. Investigating the potential for Chlorfenapyr to control pests that have developed resistance to other insecticides.

2. Studying the effects of Chlorfenapyr on non-target organisms, such as beneficial insects and pollinators.

3. Developing new formulations of Chlorfenapyr that are more effective and easier to use.

4. Investigating the potential for Chlorfenapyr to control pests in new crops and regions.

5. Studying the potential for Chlorfenapyr to control pests in urban environments, such as in buildings and public spaces.

Conclusion

Chlorfenapyr is a widely used pesticide that has a broad spectrum of activity against various pests. It has been extensively studied for its efficacy in controlling pests in agricultural crops and public health programs. Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of ROS and ATP depletion. Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, its use requires careful handling due to its potential toxicity. There are several future directions for Chlorfenapyr research, including investigating its potential to control pests that have developed resistance to other insecticides and studying its effects on non-target organisms.

Métodos De Síntesis

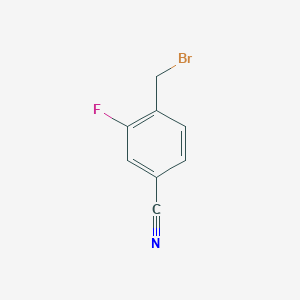

Chlorfenapyr is synthesized by reacting 4-chloro-2-nitrophenol with ethyl 4-chloroacetoacetate to form ethyl 4-chloro-2-nitrophenylacetoacetate. This intermediate is then reacted with sodium methoxide to form ethyl N-(4-chloro-2-nitrophenyl)carbamate, which is subsequently reduced with zinc dust and acetic acid to form Chlorfenapyr.

Aplicaciones Científicas De Investigación

Chlorfenapyr has been extensively studied for its efficacy against a wide range of pests, including insects, mites, and nematodes. It has been used in various agricultural crops, such as cotton, vegetables, fruits, and cereals, to control pests like aphids, thrips, mites, and whiteflies. In addition, Chlorfenapyr has been used in public health programs to control mosquitoes, bedbugs, and other pests that transmit diseases like malaria, dengue, and Zika.

Propiedades

Número CAS |

107427-28-1 |

|---|---|

Nombre del producto |

Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate |

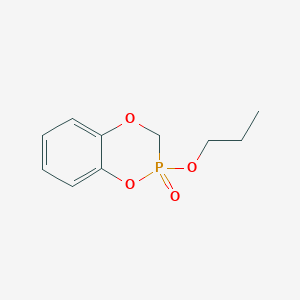

Fórmula molecular |

C7H10ClNO2 |

Peso molecular |

175.61 g/mol |

InChI |

InChI=1S/C7H10ClNO2/c1-2-11-7(10)9-6-4-3-5-8/h4-5H,2,6H2,1H3,(H,9,10) |

Clave InChI |

GGSDGXARIKNWHK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC=C=CCl |

SMILES canónico |

CCOC(=O)NCC=C=CCl |

Sinónimos |

Carbamic acid, (4-chloro-2,3-butadienyl)-, ethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)